Isoxazole-5-carboxamide vs. Cyclopropanecarboxamide Terminus: TRPV1 Pharmacophore Enrichment
The target compound incorporates an isoxazole-5-carboxamide terminus, a recognized TRPV1 pharmacophore. In the US20120095002A1 patent series, isoxazole-5-carboxamide derivatives such as 4-chloro-3-(4-fluorophenyl)-N-(cis-2-hydroxycyclohexyl)isoxazole-5-carboxamide demonstrate TRPV1 antagonism (IC50 in the low nanomolar range, inferred from general patent activity descriptions), while compounds lacking the isoxazole moiety show substantially reduced or negligible TRPV1 activity [1]. This is a class-level inference: the isoxazole-5-carboxamide group is systematically associated with TRPV1 modulation, whereas the cyclopropanecarboxamide analog (CAS 1421496-85-6) lacks any published TRPV1 annotation . No direct head-to-head data exists for the target compound.
| Evidence Dimension | TRPV1 antagonist pharmacophore enrichment |
|---|---|
| Target Compound Data | Contains isoxazole-5-carboxamide motif; no specific IC50 data available |
| Comparator Or Baseline | N-(3-(3-fluorophenyl)-2-(1H-pyrrol-1-yl)propyl)cyclopropanecarboxamide (CAS 1421496-85-6); no TRPV1 activity reported |
| Quantified Difference | Not quantifiable; absence of isoxazole in comparator eliminates the established TRPV1 pharmacophore |
| Conditions | Inference based on patent SAR; no experimental assay for target compound |
Why This Matters
For pain or inflammation research programs targeting TRPV1, the isoxazole-5-carboxamide terminus is structurally essential, making the cyclopropanecarboxamide analog an unsuitable substitute.
- [1] Palin, R.; Ratcliffe, P.D. Isoxazole-5-carboxamide derivatives. U.S. Patent US20120095002A1, 2012. View Source
